2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol
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Overview
Description
3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms, hydroxyl groups, and a triazine ring, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of 3,5-dibromo-2,4-dihydroxybenzaldehyde. This intermediate can be synthesized through the bromination of 2,4-dihydroxybenzaldehyde using bromine in the presence of a suitable solvent .
The next step involves the formation of the hydrazone derivative by reacting 3,5-dibromo-2,4-dihydroxybenzaldehyde with 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine under controlled conditions. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone bond .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares a similar brominated benzaldehyde structure but lacks the triazine and hydrazone components.
2,4-Dihydroxybenzaldehyde: Lacks the bromine atoms and triazine ring, making it less reactive in certain chemical reactions.
Uniqueness
3,5-Dibromo-2,4-dihydroxybenzaldehyde 1-[4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of brominated benzaldehyde, triazine ring, and hydrazone linkage. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H20Br3N7O3 |
---|---|
Molecular Weight |
658.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H20Br3N7O3/c1-11-2-3-15(13(22)8-11)26-19-27-20(29-21(28-19)31-4-6-34-7-5-31)30-25-10-12-9-14(23)18(33)16(24)17(12)32/h2-3,8-10,32-33H,4-7H2,1H3,(H2,26,27,28,29,30)/b25-10+ |
InChI Key |
MJPPSSMPCDHQOQ-KIBLKLHPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C(=C4O)Br)O)Br)Br |
Origin of Product |
United States |
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